molecular formula C10H17F3N2 B13968832 N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine

Cat. No.: B13968832
M. Wt: 222.25 g/mol
InChI Key: OFHVPRHRRJCARI-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 1-(trifluoromethyl)piperidine with cyclopropanamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the biological activity of piperidine derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .

Properties

Molecular Formula

C10H17F3N2

Molecular Weight

222.25 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]cyclopropanamine

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)15-5-3-8(4-6-15)7-14-9-1-2-9/h8-9,14H,1-7H2

InChI Key

OFHVPRHRRJCARI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2CCN(CC2)C(F)(F)F

Origin of Product

United States

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